molecular formula C21H30O3 B1215826 11-Hydroxytetrahydrocannabinol CAS No. 36557-05-8

11-Hydroxytetrahydrocannabinol

Cat. No.: B1215826
CAS No.: 36557-05-8
M. Wt: 330.5 g/mol
InChI Key: YCBKSSAWEUDACY-IAGOWNOFSA-N
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Description

11-Hydroxytetrahydrocannabinol is a significant metabolite of tetrahydrocannabinol, the primary psychoactive compound found in the Cannabis sativa plant. This compound is formed in the body after the consumption of tetrahydrocannabinol and is known for its potent psychoactive effects. It is a key player in the metabolism of tetrahydrocannabinol and contributes to the overall pharmacological effects experienced by users .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxytetrahydrocannabinol typically involves the hydroxylation of tetrahydrocannabinol. This process can be achieved through various chemical reactions, including the use of cytochrome P450 enzymes such as CYP2C9 and CYP3A4. These enzymes facilitate the hydroxylation of tetrahydrocannabinol to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of tetrahydrocannabinol from cannabis plants, followed by enzymatic conversion to this compound. This process ensures a high yield of the desired compound and maintains its purity for various applications .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxytetrahydrocannabinol undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-Hydroxytetrahydrocannabinol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of tetrahydrocannabinol metabolites.

    Biology: The compound is studied for its role in the metabolism of tetrahydrocannabinol and its effects on various biological systems.

    Medicine: Research focuses on its potential therapeutic effects, including its use in pain management, anti-inflammatory properties, and potential anti-cancer effects.

    Industry: It is used in the development of cannabinoid-based pharmaceuticals and other cannabis-derived products.

Mechanism of Action

11-Hydroxytetrahydrocannabinol exerts its effects primarily through its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor CB1, with a significantly higher binding affinity compared to tetrahydrocannabinol. This interaction leads to the modulation of various signaling pathways, resulting in its psychoactive and therapeutic effects .

Comparison with Similar Compounds

  • 11-Hydroxy-Delta-8-tetrahydrocannabinol
  • 11-Hydroxyhexahydrocannabinol
  • 3’-Hydroxy-tetrahydrocannabinol
  • 7-Hydroxycannabidiol
  • 8,11-Dihydroxytetrahydrocannabinol
  • 11-Hydroxy-cannabinol

Comparison: 11-Hydroxytetrahydrocannabinol is unique due to its higher binding affinity to the cannabinoid receptor CB1 compared to tetrahydrocannabinol. This results in more potent psychoactive effects. Additionally, its metabolic pathway and the resulting metabolites differ from those of similar compounds, contributing to its distinct pharmacological profile .

Properties

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBKSSAWEUDACY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190061
Record name 11-Hydroxytetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36557-05-8, 34675-49-5
Record name 11-Hydroxy-Δ9-tetrahydrocannabinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36557-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxytetrahydrocannabinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxytetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Hydroxy-delta9-tetrahydrocannabinol
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Record name 34675-49-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VY04N5SLB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 11-hydroxy-Delta(9)-tetrahydrocannabinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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